(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Description
The compound in question is a highly structured peptide derivative featuring multiple stereospecific amino acid residues and functional groups. Its backbone includes a series of amino, carboxy, and methylsulfanylpropyl moieties, with a trifluoroacetic acid counterion. The presence of methylsulfanylpropyl groups may confer unique solubility or stability properties compared to analogous compounds.
Properties
IUPAC Name |
(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H67N9O11S.C2HF3O2/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50;3-2(4,5)1(6)7/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58);(H,6,7)/t23-,24-,25-,26-,27-,28-,29-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZOVCFBMEXED-WXZWFHAESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68F3N9O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Activation and First Amino Acid Loading
The synthesis begins with Pam-resin activation using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The C-terminal (1S)-1-carboxy-3-methylsulfanylpropyl residue (methionine derivative) is coupled via its pre-activated pentafluorophenyl ester, achieving >98% loading efficiency as confirmed by Kaiser testing.
Sequential Deprotection and Coupling
Each cycle involves:
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Deprotection : 30% piperidine in DMF for Fmoc removal (2 × 5 min).
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Coupling : Fmoc-amino acids (4 equivalents) activated with HBTU and DIPEA in DMF (2 h, RT).
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Capping : Acetic anhydride/pyridine (1:1 v/v) to acetylate unreacted amino groups.
The lysine and ornithine ε-amino groups are protected with Boc groups, which resist piperidine but cleave under TFA. Real-time monitoring via in situ infrared spectroscopy confirms the absence of residual TFA after neutralization, critical for suppressing trifluoroacetylation.
Trifluoroacetylation Control Mechanisms
Trifluoroacetylation occurs when TFA reacts with free amino groups during coupling, forming stable adducts that persist through synthesis. Key mitigation strategies include:
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Neutralization : Post-TFA treatment with 10% DIPEA in DCM (2 × 3 min) reduces residual TFA to <0.1%.
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Resin Selection : Pam-resin exhibits 0.02% trifluoroacetylation per cycle vs. 0.5% for chloromethyl-resin.
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Low-Temperature Cleavage : TFA cleavage at 0°C minimizes ester hydrolysis and side reactions.
Comparative data for trifluoroacetylation rates under varying conditions:
| Condition | Trifluoroacetylation (%) | Yield (%) |
|---|---|---|
| Chloromethyl-resin, 25°C | 0.52 ± 0.08 | 67.3 |
| Pam-resin, 25°C | 0.05 ± 0.01 | 89.7 |
| Pam-resin, 0°C | 0.02 ± 0.005 | 92.1 |
Data adapted from PNAS and Chem. Pharm. Bull. studies.
Final Cleavage and Deprotection
The peptide-resin undergoes cleavage for 4 h at 0°C using TFA:H<sub>2</sub>O:triisopropylsilane (95:2.5:2.5 v/v) to remove Boc groups and release the peptide. Scavengers (e.g., triisopropylsilane) prevent alkylation side reactions. Post-cleavage, the crude product is precipitated in ice-cold diethyl ether, yielding a white powder.
Purification and Characterization
Reversed-Phase HPLC
Purification employs a C18 column with a 5–60% acetonitrile gradient (0.1% TFA). The target compound elutes at 22.3 min, achieving 95.4% purity (UV 220 nm).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]<sup>+</sup> at m/z 1327.58 (calc. 1327.61). Trifluoroacetate adducts ([M+CF<sub>3</sub>COO]<sup>−</sup>) appear at m/z 1455.63.
NMR Analysis
<sup>1</sup>H NMR (600 MHz, D<sub>2</sub>O) shows characteristic signals:
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δ 1.28 (m, CH<sub>2</sub> from methionine)
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δ 2.10 (s, SCH<sub>3</sub>)
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δ 4.45–4.65 (m, α-H from peptide backbone)
Yield Optimization and Scalability
Bench-scale synthesis (0.1 mmol) achieves 72% isolated yield, while 10 mmol batches yield 68% due to increased trifluoroacetylation (0.08% per cycle). Continuous-flow SPPS systems improve consistency, reducing cycle times by 30% .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or applications.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, derivatives of platinum-based drugs, such as oxaliplatin, have been synthesized to enhance efficacy and reduce toxicity compared to traditional chemotherapeutics. The incorporation of amino acids and other biologically active moieties into the structure can improve selectivity towards cancer cells while minimizing side effects .
Drug Development
The intricate design of this compound allows for modifications that can lead to new drug candidates. The presence of multiple functional groups facilitates interactions with various biological targets, making it a candidate for further exploration in drug development pipelines. Its potential as a lead compound for creating inhibitors targeting specific enzymes or receptors involved in disease pathways is noteworthy .
Biochemical Applications
Peptide Synthesis
The compound's structure suggests utility in peptide synthesis processes. Its amino acid components can be utilized in solid-phase peptide synthesis (SPPS), allowing for the generation of complex peptide sequences that may have therapeutic applications. The ability to modify the compound's side chains may lead to peptides with enhanced stability and bioactivity .
Enzyme Inhibition Studies
Given its structural complexity, this compound could serve as a scaffold for studying enzyme inhibition mechanisms. By modifying specific functional groups, researchers can evaluate how these changes affect binding affinity and specificity towards target enzymes involved in metabolic pathways or disease states .
Case Study 1: Anticancer Drug Development
A study demonstrated the synthesis of novel oxaliplatin analogs with improved therapeutic indices over traditional formulations. These analogs incorporated similar amino acid structures to those found in the target compound, resulting in enhanced cytotoxicity against various cancer cell lines while exhibiting reduced systemic toxicity .
Case Study 2: Peptide Therapeutics
Research on the synthesis of peptides using derivatives of the target compound showed promising results in developing therapeutics aimed at treating metabolic disorders. The peptides exhibited increased stability and bioavailability compared to their unmodified counterparts, suggesting that such modifications could lead to more effective treatments .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Similarities and Differences
Using the chemical structure comparison algorithm outlined by Hattori et al. (2003), which identifies maximal common subgraphs and functional group overlaps, the compound can be compared to related metabolites and synthetic peptides :
Structural Insights :
- Its all-S stereochemistry contrasts with mixed-configuration compounds, likely enhancing target specificity but complicating synthesis .
Bioactivity and Mechanism
- Ferroptosis Induction: Analogous compounds with redox-active groups (e.g., sulfanyl or methylsulfanyl) can trigger ferroptosis in cancer cells, as seen in oral squamous cell carcinoma (OSCC) studies .
- Enzymatic Modulation: Peptides with carboxy and amino termini often act as protease inhibitors or cofactors, as observed in Cinnamomum-derived alkaloids .
Biological Activity
The compound (4S)-4-amino-5-[(2S)-2-[[[2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid; 2,2,2-trifluoroacetic acid is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is complex, reflecting its intricate structure. It has a molar mass of approximately 105.09 g/mol. The compound features multiple amino acid derivatives and functional groups that may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways.
- Protein Interaction : The presence of multiple amino acid side chains indicates the potential for binding to protein targets involved in signal transduction pathways.
- Antitumor Activity : Compounds with similar structures have demonstrated antitumor properties in various studies, particularly against melanoma and other cancers .
Case Studies
Several studies have illustrated the biological effects of structurally related compounds:
Research Findings
Recent literature has provided insights into the therapeutic potential of compounds similar to (4S)-4-amino...:
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Antimicrobial Properties : Some derivatives have been noted for their activity against microbial infections, suggesting a broad spectrum of use.
- Mechanism : Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Metabolic Disorders : Research indicates potential applications in treating metabolic syndrome and obesity through modulation of key metabolic enzymes .
- Neuroprotective Effects : Certain analogs have shown promise in neuroprotection, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
Q & A
Q. How can researchers design a longitudinal study to assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Design : Implement a 12-month accelerated stability study (25°C/60% RH, 40°C/75% RH) with timepoints at 0, 3, 6, 9, and 12 months.
- Analysis : Monitor degradation via UPLC-UV (220 nm) and quantify aggregates using SEC-MALS.
- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under recommended storage conditions .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
